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Compound of Interest

Compound Name: Himanimide C

Cat. No.: B1246191 Get Quote

A detailed examination of the structure-activity relationship (SAR) of Himanimide C analogues

reveals a significant discrepancy between initial findings of antifungal properties and

subsequent synthetic and biological evaluations. While originally isolated as a promising

antifungal agent, a comprehensive study involving the synthesis of various analogues failed to

reproduce the reported activity, suggesting that the core Himanimide C scaffold may lack

inherent fungicidal potency.

This guide provides a comparative analysis of the reported biological activities of Himanimide
C and its synthesized analogues. It aims to offer researchers, scientists, and drug development

professionals a clear overview of the SAR, supported by experimental data and detailed

methodologies from the key studies.

Comparative Analysis of Biological Activity
Initial reports on Himanimide C, isolated from the basidiomycete Serpula himantoides,

indicated notable antifungal and antibacterial properties. However, a subsequent study by

Sellès (2005) which involved the synthesis and biological evaluation of Himanimide C and its

analogues, presented contradictory findings. The synthesized compounds, including

Himanimide C itself, were found to be inactive against a range of major plant pathogens in

both in vitro and in planta assays.[1]

The following table summarizes the biological activity data for Himanimide C and its analogues

as reported by Sellès (2005).
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Compound Structure
Modification from
Himanimide C

Biological Activity

Himanimide C

3-(4-

(allyloxy)benzyl)-4-

methoxy-1-hydroxy-

1H-pyrrole-2,5-dione

- Inactive

Analogue 1

3-(4-

(allyloxy)benzyl)-1-

hydroxy-4-methoxy-

1H-pyrrole-2,5-dione

Identical to

synthesized

Himanimide C

Inactive

Analogue 2

3-(4-

hydroxybenzyl)-1-

hydroxy-4-methoxy-

1H-pyrrole-2,5-dione

Cleavage of the allyl

ether
Inactive

Analogue 3

3-(4-

(allyloxy)benzyl)-4-

methoxy-1H-pyrrole-

2,5-dione

Dehydroxylation of the

N-hydroxy maleimide
Inactive

Analogue 4

3-(4-

hydroxybenzyl)-4-

methoxy-1H-pyrrole-

2,5-dione

Cleavage of the allyl

ether and

dehydroxylation of the

N-hydroxy maleimide

Inactive

Data sourced from Sellès, P. (2005). Synthesis and Biological Evaluation of Himanimide C and

Unnatural Analogues. Organic Letters, 7(4), 605–608.

The key structural modifications investigated in the analogues included the removal of the allyl

group from the phenyl ring and the dehydroxylation of the N-hydroxy maleimide moiety.[1] The

N-hydroxylated maleimide was initially hypothesized to be crucial for the biological activity.[1]

However, the lack of activity in all synthesized compounds, including the parent Himanimide C,

suggests that neither these specific functionalities nor the overall scaffold are responsible for

the initially reported antifungal effects under the tested conditions.[1]
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Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the study by

Sellès (2005).

General Synthetic Procedure for Himanimide C
Analogues
The synthesis of Himanimide C and its analogues was achieved through a flexible and

stereoselective route. A key step involved a copper-mediated tandem vicinal difunctionalization

of dimethyl acetylenedicarboxylate. The resulting tetrasubstituted olefin could then be coupled

with various boronic acids to introduce diversity in the benzylic region. The final step involved

the introduction of the hydroxylated amide from the corresponding diester or maleic anhydride.

[1]

In Vitro and In Planta Fungicidal Assays
All synthesized compounds were evaluated for their fungicidal activity against a panel of major

plant pathogens. The specific details of the screening assays, including the tested pathogens

and concentrations, were based on the standard biological screens employed by Syngenta

Crop Protection AG at the time of the study. While the publication does not detail the exact

protocols, it is stated that none of the compounds exhibited fungicidal activity in these assays.

[1]

Biokinetics Metabolism Assay
To investigate the stability of the compounds, a standard biokinetics metabolism assay was

performed. This assay revealed that compounds featuring the N-hydroxylated maleimide

moiety were rapidly metabolized, with a 98% loss of the parent compound observed after 24

hours of treatment. This rapid degradation could potentially explain the lack of observed

biological activity.[1]

Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of

Himanimide C and its analogues as described by Sellès (2005).
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Caption: General synthetic workflow for Himanimide C analogues.

Conclusion
The structure-activity relationship studies of Himanimide C analogues have yielded conflicting

results. While the natural product was initially identified as a bioactive antifungal agent,

subsequent synthetic efforts and biological evaluations failed to corroborate these findings. The

SAR study, through the synthesis of key analogues, demonstrated that modifications to the allyl

ether and the N-hydroxy maleimide group did not impart any fungicidal activity. Furthermore,

the rapid metabolism of the N-hydroxylated maleimide moiety suggests a potential lack of

stability for this class of compounds. These findings underscore the importance of independent

verification in drug discovery and suggest that the Himanimide C scaffold may not be a viable

lead for the development of new antifungal agents. Future research could focus on re-isolating

and re-testing the natural product to resolve the discrepancy in the reported biological

activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Himanimide C Analogues: A Comparative Analysis of
Structure and Fungicidal Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246191#structure-activity-relationship-sar-studies-
of-himanimide-c-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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